molecular formula C17H16N4O2S B14977057 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14977057
M. Wt: 340.4 g/mol
InChI Key: SWXVTWQPTGIQPV-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves multiple stepsCommon reagents used in these reactions include various amines, aldehydes, and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-2-oxo-N-(pyridin-2-ylmethyl)-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-10-13-16(20-12-6-4-8-21(12)17(13)23)24-14(10)15(22)19-9-11-5-2-3-7-18-11/h2-3,5,7H,4,6,8-9H2,1H3,(H,19,22)

InChI Key

SWXVTWQPTGIQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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